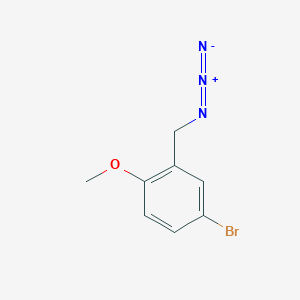

2-(Azidomethyl)-4-bromo-1-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-(Azidometil)-4-bromo-1-metoxibenceno es un compuesto orgánico que presenta tanto grupos funcionales azida como bromo unidos a un anillo de benceno

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(Azidometil)-4-bromo-1-metoxibenceno típicamente involucra un proceso de múltiples pasos. Un método común comienza con la bromación de 1-metoxibenceno para formar 4-bromo-1-metoxibenceno. Este intermedio luego se somete a una reacción de sustitución nucleofílica con azida de sodio para introducir el grupo azidometil, lo que resulta en la formación de 2-(Azidometil)-4-bromo-1-metoxibenceno .

Métodos de Producción Industrial

el enfoque general probablemente implicaría optimizar las condiciones de reacción para la síntesis a gran escala, incluido el uso de reactores de flujo continuo para mejorar el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-(Azidometil)-4-bromo-1-metoxibenceno puede sufrir varios tipos de reacciones químicas, que incluyen:

Sustitución Nucleofílica: El grupo azida puede participar en reacciones de sustitución nucleofílica, formando triazoles a través de la química de clic.

Reducción: El grupo azida puede reducirse a una amina utilizando agentes reductores como el hidruro de litio y aluminio.

Oxidación: El grupo metoxilo puede oxidarse a un grupo carbonilo en condiciones oxidantes fuertes.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Azida de sodio en un solvente aprótico polar como la dimetilformamida (DMF).

Reducción: Hidruro de litio y aluminio en éter anhidro.

Oxidación: Permanganato de potasio en un medio ácido.

Principales Productos Formados

Triazoles: Formado a través de la química de clic con alquinos.

Aminas: Formado mediante la reducción del grupo azida.

Compuestos Carbonílicos: Formado mediante la oxidación del grupo metoxilo.

Aplicaciones Científicas De Investigación

El 2-(Azidometil)-4-bromo-1-metoxibenceno tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 2-(Azidometil)-4-bromo-1-metoxibenceno está principalmente relacionado con su capacidad para participar en reacciones de química de clic. El grupo azida puede reaccionar con alquinos en presencia de un catalizador de cobre para formar triazoles, que son estables y bioortogonales . Esta reacción es altamente específica y puede usarse para etiquetar y rastrear biomoléculas en sistemas biológicos complejos .

Comparación Con Compuestos Similares

Compuestos Similares

2-(Azidometil)-4-bromo-1-metilbenceno: Estructura similar pero con un grupo metilo en lugar de un grupo metoxilo.

2-(Azidometil)-4-cloro-1-metoxibenceno: Estructura similar pero con un átomo de cloro en lugar de un átomo de bromo.

2-(Azidometil)-4-bromo-1-hidroxibenceno: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxilo

Singularidad

El 2-(Azidometil)-4-bromo-1-metoxibenceno es único debido a la presencia de ambos grupos funcionales azida y bromo, lo que permite una reactividad y aplicaciones diversas. El grupo metoxilo también proporciona estabilidad y reactividad adicionales en comparación con compuestos similares con diferentes sustituyentes .

Propiedades

IUPAC Name |

2-(azidomethyl)-4-bromo-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-13-8-3-2-7(9)4-6(8)5-11-12-10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNRYYHOVPYUBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)

![5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496978.png)

![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide](/img/structure/B12496990.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12497002.png)

![N-tert-butyl-2-{2-chloro-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B12497015.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497018.png)

![2,6-Dimethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B12497033.png)

![2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12497048.png)